

Application Notes and Protocols for Metal-Catalyzed Reactions Involving 2-Phenylaziridine

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Compound of Interest

Compound Name: 2-Phenylaziridine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions involving **2-phenylaziridine**, a versatile building block in modern organic synthesis. The inherent ring strain of the aziridine moiety makes it an excellent electrophile for various nucleophilic ring-opening reactions, which, when catalyzed by transition metals, offer unparalleled control over regioselectivity and stereochemistry. These reactions are of significant interest in the pharmaceutical industry for the synthesis of complex nitrogen-containing molecules, including chiral amines and amino acids, which are crucial components of many drug candidates.

Palladium-Catalyzed Regioselective Ring-Opening Cross-Coupling Reactions

Palladium catalysts are highly effective in promoting the ring-opening of **2-phenylaziridines** with a variety of nucleophiles, particularly organoboron reagents (Suzuki-Miyaura coupling). A key feature of these reactions is the ability to control the regioselectivity of the ring-opening by judicious choice of the supporting ligand on the palladium catalyst. This allows for the selective formation of either β -aryl- or α -aryl-phenethylamine derivatives, which are valuable scaffolds in medicinal chemistry.^{[1][2]}

C2-Selective Ring-Opening with N-Heterocyclic Carbene (NHC) Ligands

The use of N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions of N-tosyl-**2-phenylaziridine** with arylboronic acids directs the nucleophilic attack to the C2 (benzylic) position of the aziridine ring.^[1] This regioselectivity is attributed to the electronic and steric properties of the NHC ligand, which favors the formation of a palladium intermediate at the more substituted carbon. The reaction proceeds with inversion of stereochemistry, providing a reliable method for the synthesis of enantioenriched β -aryl-phenethylamines from chiral aziridines.^{[1][3]}

Table 1: Palladium/NHC-Catalyzed C2-Selective Cross-Coupling of N-Tosyl-**2-phenylaziridine** with Arylboronic Acids^[1]

Entry	Arylboronic Acid (ArB(OH) ₂)	Product	Yield (%)
1	Phenylboronic acid	N-Tosyl-1,2-diphenylethanamine	95
2	4-Methoxyphenylboronic acid	N-Tosyl-1-(4-methoxyphenyl)-2-phenylethanamine	92
3	4-Chlorophenylboronic acid	N-Tosyl-1-(4-chlorophenyl)-2-phenylethanamine	88
4	3-Thienylboronic acid	N-Tosyl-1-(thiophen-3-yl)-2-phenylethanamine	85

C3-Selective Ring-Opening with Phosphine Ligands

In contrast to NHC ligands, the use of bulky phosphine ligands, such as P(t-Bu)₂Me, switches the regioselectivity of the palladium-catalyzed ring-opening to the C3 (terminal) position of the 2-arylaziridine.^{[4][5]} This C3-selective borylation reaction provides access to β -amino- β -arylethylboronates, which are valuable synthetic intermediates and mimics of β -amino acids.^[4]

Table 2: Palladium/Phosphine-Catalyzed C3-Selective Borylation of N-Tosyl-2-phenylaziridine[4][5]

Entry	Boron Reagent	Product	Yield (%)
1	B ₂ (pin) ₂	2-(N-Tosyl-2-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)amine	71

Copper-Catalyzed Ring-Opening Reactions

Copper catalysts offer a cost-effective and efficient alternative for the ring-opening of **2-phenylaziridines**. These reactions can be performed with a variety of nucleophiles, including Grignard reagents and diboron reagents.

Ring-Opening with Grignard Reagents

Copper-catalyzed ring-opening of 2-arylaziridines with Grignard reagents provides a direct route to functionalized amine derivatives. The regioselectivity of this reaction can be influenced by the nature of the silicon-containing Grignard reagent.[6][7]

Table 3: Copper-Catalyzed Ring-Opening of N-Tosyl-2-phenylaziridine with a Silyl Grignard Reagent[6][7]

Entry	Grignard Reagent	Product	Yield (%)
1	(Me ₃ Si) ₂ NMgBr·LiCl	N-Tosyl-1-phenyl-2-(trimethylsilyl)ethanamine	85

Borylative Ring-Opening

The copper-catalyzed borylative ring-opening of N-protected **2-phenylaziridines** with bis(pinacolato)diboron (B₂(pin)₂) is a powerful method for the synthesis of β-aminoboronates. The choice of the N-protecting group is crucial for the success of this reaction, with the 2-picolinoyl group being particularly effective.[8][9]

Table 4: Copper-Catalyzed Borylative Ring-Opening of N-(2-Picolinoyl)-**2-phenylaziridine**[8]

Entry	Copper Catalyst	Base	Product	Yield (%)
1	CuCl (20 mol%)	t-BuOK	2-(N-(Picolinoyl)-2-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)amine	68

Rhodium-Catalyzed Asymmetric Aziridination

Rhodium catalysts are particularly effective for the asymmetric aziridination of alkenes, providing a direct route to chiral aziridines, including **2-phenylaziridine** derivatives. The use of chiral ligands on the rhodium center allows for high enantioselectivity.[10][11]

Table 5: Rhodium-Catalyzed Asymmetric Aziridination of Styrene[10]

Entry	Rhodium Catalyst	Nitrene Source	Product	Yield (%)	ee (%)
1	Rh ₂ (S-tfpptl) ₄	TBPhsNH ₂ /PI(OPY) ₂	(S)-N-(p-tBu-phenylsulfonyl)-2-phenylaziridine	85	99

Experimental Protocols

General Procedure for Palladium/NHC-Catalyzed C2-Selective Cross-Coupling of N-Tosyl-2-phenylaziridine with Arylboronic Acids

To an oven-dried vial equipped with a stir bar is added N-tosyl-**2-phenylaziridine** (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv). The vial is sealed with a septum and evacuated and backfilled with argon three times. A solution of the Pd-NHC precatalyst (e.g., [Pd(IPr)(cin)Cl], 2 mol%) in anhydrous toluene (0.1 M) is then added via syringe. The reaction mixture is stirred at 80 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-tosyl- β -aryl-phenethylamine.

General Procedure for Copper-Catalyzed Borylative Ring-Opening of N-(2-Picolinoyl)-2-phenylaziridine

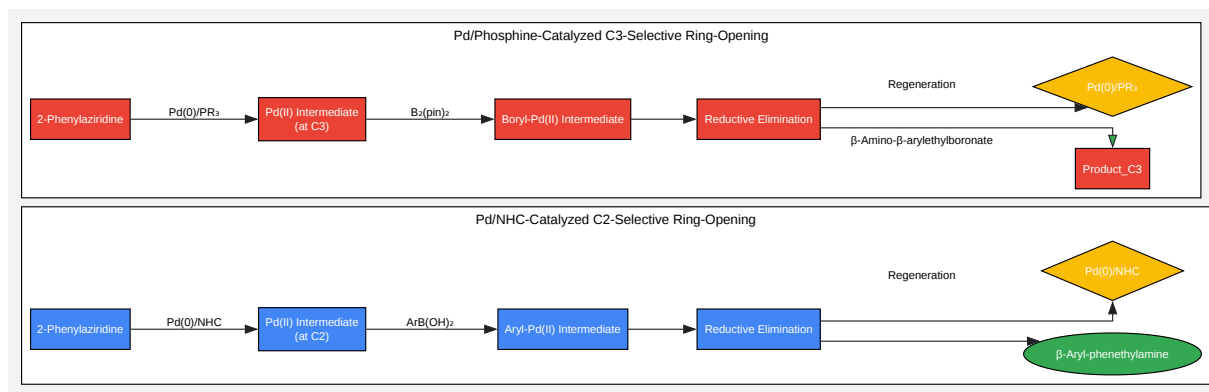
In a glovebox, an oven-dried vial is charged with CuCl (20 mol%), N-(2-picolinoyl)-**2-phenylaziridine** (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and freshly sublimed t-BuOK (1.5 equiv). Anhydrous THF (0.2 M) is added, and the vial is sealed and removed from the glovebox. The reaction mixture is stirred at room temperature for 2-5 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the β -aminoboronate product.

Applications in Drug Development

The synthetic utility of metal-catalyzed reactions of **2-phenylaziridine** is highlighted by their application in the synthesis of biologically active molecules and drug candidates. The resulting β -phenethylamine and β -amino acid scaffolds are prevalent in a wide range of pharmaceuticals.

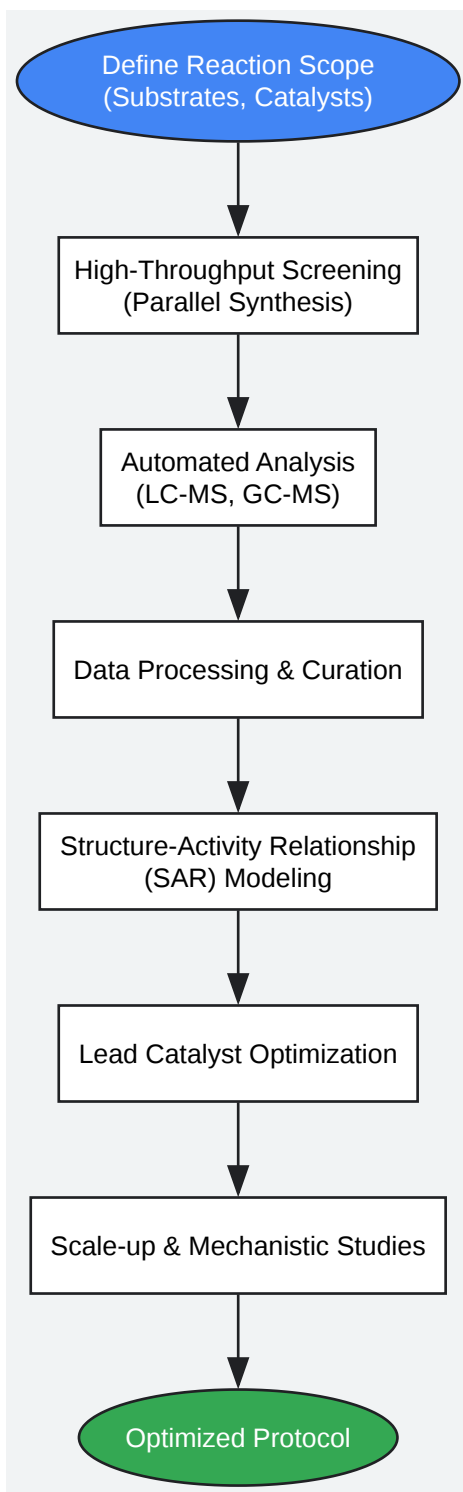
A notable example is the synthesis of phenylaminopyridine derivatives, which have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).^[12] The core structure of these inhibitors often contains a substituted phenethylamine moiety, which can be efficiently constructed using the palladium-catalyzed ring-opening of **2-phenylaziridine**. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Visualizations



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Caption: Palladium-catalyzed regioselective ring-opening of **2-phenylaziridine**.



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